molecular formula C15H14N2O B10842069 2-Phenethyl-1,2-dihydro-indazol-3-one

2-Phenethyl-1,2-dihydro-indazol-3-one

Cat. No.: B10842069
M. Wt: 238.28 g/mol
InChI Key: HCKFBGZZOSOLAC-UHFFFAOYSA-N
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Description

2-Phenethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenethyl group attached to the nitrogen atom of the indazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Phenethyl-1,2-dihydro-indazol-3-one involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate is then used in situ for the construction of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature . This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors and continuous flow systems to ensure efficient and consistent production. The use of photochemical methods in industry is gaining traction due to their scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-1,2-dihydro-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro-indazole to its corresponding indazole derivative.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indazole ring, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds.

Scientific Research Applications

2-Phenethyl-1,2-dihydro-indazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives. This structural variation can lead to different pharmacological profiles and potential therapeutic applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-phenylethyl)-1H-indazol-3-one

InChI

InChI=1S/C15H14N2O/c18-15-13-8-4-5-9-14(13)16-17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

HCKFBGZZOSOLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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